4',5'-Dimethyl-5-carboxyfluorescein

Vue d'ensemble

Description

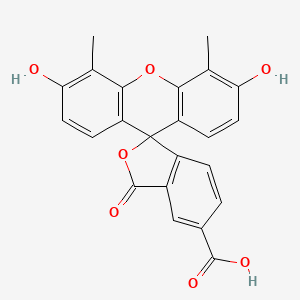

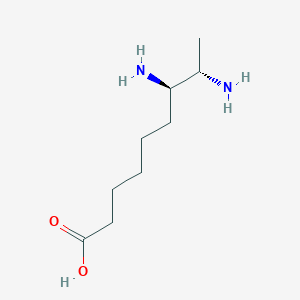

4’,5’-Dimethyl-5-carboxyfluorescein is a chemical compound with the CAS Registry Number 100111-02-2 . It is also known by the equivalent term Me2CF .

Molecular Structure Analysis

The molecular structure of 4’,5’-Dimethyl-5-carboxyfluorescein is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving 4’,5’-Dimethyl-5-carboxyfluorescein are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’,5’-Dimethyl-5-carboxyfluorescein are not explicitly provided in the search results .Applications De Recherche Scientifique

Intracellular pH Measurement

4',5'-Dimethyl-5-carboxyfluorescein (Me2CF) has been used for determining the intracellular pH (pHi) in isolated, perfused proximal tubules of the salamander. The dye is incorporated into cells via its membrane-permeable precursor and facilitates the measurement of steady state pHi and rapid pHi transients (Chaillet & Boron, 1985).

Monitoring Intra-Mitochondrial pH

Other fluorescent pH indicators, including 4',5'-dimethyl-5(6)-carboxyfluorescein (DMCF), have been applied to monitor intramitochondrial pH. These indicators, taken up by isolated mitochondria, respond to changes in intramitochondrial pH by altering their fluorescence emission intensity (Zolkiewska et al., 1993).

Peroxidase-Like Catalytic Activity

5-Carboxyfluorescein has been found to possess intrinsic peroxidase-like catalytic activity, serving as an artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions (Hu et al., 2017).

Fluorescence Energy Transfer

4',5'-Dimethoxy-6-carboxyfluorescein, a related compound, has been used as a novel dipole-dipole coupled fluorescence energy transfer acceptor for fluorescence immunoassays (Khanna & Ullman, 1980).

Tracing Phloem Sap Translocation

6(5)Carboxyfluorescein has been utilized to trace phloem sap translocation in plants, offering a method to monitor this process in real-time (Grignon, Touraine & Durand, 1989).

Fluorescence Detection in Capillary Electrophoresis

5-Carboxyfluorescein succinimidyl ester (CFSE) has been used for derivatizing amino acids in fluorescence detection in capillary electrophoresis, significantly improving the sensitivity compared to traditional probes (Lau et al., 1998).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

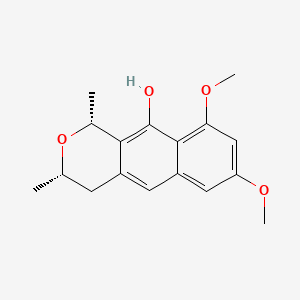

3',6'-dihydroxy-4',5'-dimethyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O7/c1-10-17(24)7-5-15-19(10)29-20-11(2)18(25)8-6-16(20)23(15)14-4-3-12(21(26)27)9-13(14)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPPXXBBVCHENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC3=C(C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142947 | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5'-Dimethyl-5-carboxyfluorescein | |

CAS RN |

100111-02-2 | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5'-Dimethyl-5-carboxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)